3-(Trifluoromethoxy)isonicotinaldehyde
Description
3-(Trifluoromethoxy)isonicotinaldehyde is a pyridine-based aldehyde derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position of the pyridine ring and an aldehyde (-CHO) group at the 4-position (para to the pyridine nitrogen). This compound is of significant interest in medicinal and agrochemical research due to the unique electronic and steric properties imparted by the trifluoromethoxy group. The strong electron-withdrawing nature of -OCF₃ enhances the electrophilicity of the aldehyde group, making it reactive in nucleophilic addition reactions. Additionally, the trifluoromethoxy group improves metabolic stability and lipophilicity, which are critical for drug design .
Properties
IUPAC Name |
3-(trifluoromethoxy)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-11-2-1-5(6)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFPUWBBAHFINV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)isonicotinaldehyde typically involves the introduction of the trifluoromethoxy group into the isonicotinaldehyde structure. One common method is the trifluoromethoxylation of isonicotinaldehyde using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under specific reaction conditions, often involving the use of catalysts and controlled temperatures .
Industrial Production Methods: Industrial production of 3-(Trifluoromethoxy)isonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(Trifluoromethoxy)isonicotinaldehyde has diverse applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)isonicotinaldehyde involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, making the compound valuable in research and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3-(Trifluoromethoxy)isonicotinaldehyde, it is essential to compare it with analogous pyridine derivatives. Below is a detailed analysis based on structural analogs identified in the literature:
Substituent Position and Electronic Effects
- 3-(Trifluoromethoxy)isonicotinaldehyde : The -OCF₃ group at the 3-position creates a strong electron-withdrawing effect, polarizing the pyridine ring and increasing the electrophilicity of the aldehyde. This enhances reactivity in cross-coupling or condensation reactions.
- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde : In this analog (from ), fluorine at the 2-position and a pyrrolidine group at the 6-position introduce steric hindrance and moderate electron-withdrawing effects. The pyrrolidine substituent may increase solubility via hydrogen bonding but reduce electrophilicity compared to -OCF₃ .
Functional Group Variations
| Compound Name | Substituents (Positions) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|
| 3-(Trifluoromethoxy)isonicotinaldehyde | -OCF₃ (3), -CHO (4) | Aldehyde, trifluoromethoxy | Drug intermediates, agrochemicals |
| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde | -F (2), -pyrrolidine (6), -CHO (4) | Aldehyde, fluorine, amine | Ligands for catalysis, peptide mimics |
| (R)-5-carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate | -OCF₃ (benzyl), -COO- (piperazine) | Carboxylate, carbamoyl | Crystalline pharmaceutical agent (e.g., CNS drugs) |
Biological Activity
3-(Trifluoromethoxy)isonicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(Trifluoromethoxy)isonicotinaldehyde includes a trifluoromethoxy group attached to an isonicotinaldehyde moiety. The presence of the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.
The mechanism of action for 3-(Trifluoromethoxy)isonicotinaldehyde involves its interaction with various biological macromolecules. The trifluoromethoxy group can facilitate hydrogen bonding and π-π interactions, potentially modulating the activity of enzymes and receptors involved in inflammatory processes and neuroprotection .
Anti-inflammatory Activity
Research indicates that 3-(Trifluoromethoxy)isonicotinaldehyde exhibits significant anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Table 1: Summary of Anti-inflammatory Effects
| Study Reference | Concentration (μM) | Effect Observed |
|---|---|---|
| 50 | ~50% inhibition of pro-inflammatory cytokines | |
| 25 | Significant reduction in NF-kB activation |
Neuroprotective Properties
In addition to its anti-inflammatory effects, this compound has demonstrated neuroprotective activity. It reduces endoplasmic reticulum stress markers and apoptosis in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .
Table 2: Neuroprotective Effects
| Study Reference | Concentration (μM) | Effect Observed |
|---|---|---|
| 50 | Decrease in cleaved caspase-3 levels | |
| 10 | Protection against oxidative stress |
Case Studies
- Inflammatory Disease Model : In a murine model of inflammation, administration of 3-(Trifluoromethoxy)isonicotinaldehyde resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases.
- Neurodegeneration Study : A study involving human neuronal cells treated with the compound showed a marked decrease in apoptosis markers when exposed to oxidative stress, reinforcing its role as a neuroprotective agent.
Research Findings
Recent studies have highlighted the compound's ability to interact with specific molecular targets involved in inflammation and neuroprotection. For instance, it has been noted that compounds with similar structures can inhibit pathways related to endoplasmic reticulum stress and NF-kB signaling .
Table 3: Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-(Trifluoromethoxy)isonicotinaldehyde | Anti-inflammatory, Neuroprotective | Inhibition of NF-kB, ER stress reduction |
| Related Triazole Compounds | Neuroprotective | Modulation of apoptosis pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
